2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
Overview
Description
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid is a chemical compound that features a tetrahydroisoquinoline core structure, which is a significant structural motif in various natural products and therapeutic lead compounds
Biochemical Analysis
Biochemical Properties
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone deacetylase 8 (HDAC8), an enzyme responsible for regulating gene expression through epigenetic modifications . The interaction between this compound and HDAC8 can lead to changes in the acetylation status of histones, thereby affecting gene expression patterns.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDAC8 can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to HDAC8 inhibits the enzyme’s activity, leading to increased acetylation of histones and subsequent changes in gene expression . This mechanism highlights the compound’s potential as a modulator of epigenetic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced gene expression and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. For example, its interaction with metabolic enzymes can alter the production and utilization of key metabolites, thereby influencing overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its distribution within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to interact with nuclear proteins and modulate gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common synthetic route involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an appropriate carbonyl compound and an amino acid derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions, ensuring the efficient and cost-effective synthesis of the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Scientific Research Applications
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of various alkaloids and heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and other diseases.
Industry: : Its derivatives are used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid is compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties.
List of Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
1,2,3,4-Tetrahydroquinoline
3,4-Dihydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
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Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)7-13-12(17)14-6-5-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBFRSMGTTWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018299-34-7 | |
Record name | 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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